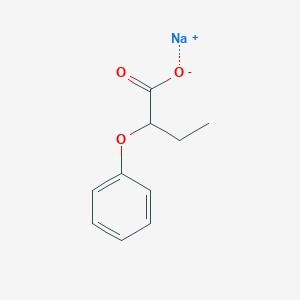
Sodium alpha-phenoxybutyric acid
Description
Sodium alpha-phenoxybutyric acid (C10H11NaO3) is the sodium salt of alpha-phenoxybutyric acid, a short-chain carboxylic acid derivative. The compound features a phenoxy group (-O-C6H5) attached to the alpha carbon (carbon adjacent to the carboxyl group) of the butyric acid backbone. This structural configuration distinguishes it from other aromatic butyrate derivatives, such as sodium phenylbutyrate (4-phenylbutyrate), where the phenyl group is attached to the fourth carbon .
For example, sodium phenylbutyrate (4-phenylbutyrate) is clinically used to treat urea cycle disorders and exhibits histone deacetylase (HDAC) inhibitory activity, which is leveraged in cancer therapy .
Properties
CAS No. |
100700-35-4 |
|---|---|
Molecular Formula |
C10H11NaO3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
sodium;2-phenoxybutanoate |
InChI |
InChI=1S/C10H12O3.Na/c1-2-9(10(11)12)13-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
OWCQJTQGZJVWGI-UHFFFAOYSA-M |
SMILES |
CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Isomeric SMILES |
CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Canonical SMILES |
CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Synonyms |
Sodium alpha-phenoxybutyric acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Sodium Phenylbutyrate (4-Phenylbutyrate)
- Structure : Phenyl group (-C6H5) attached to the fourth carbon of butyric acid (C10H11NaO2) .
- Applications : Approved for urea cycle disorders and studied for HDAC inhibition in cancer .
- Solubility : High water solubility due to ionic sodium carboxylate and hydrophobic phenyl group .
Sodium Alpha-Phenoxybutyric Acid
- Structure: Phenoxy group (-O-C6H5) attached to the alpha carbon (C10H11NaO3).
- Theoretical Applications : May exhibit HDAC inhibition but with altered pharmacokinetics due to substituent position and polarity.
Other Derivatives
- 2-Methyl-4-oxo-4-phenylbutyric Acid : Features a ketone group and methyl substitution; used in organic synthesis but lacks documented therapeutic use .
- 4-(4-Fluorobenzoyl)butyric Acid : Fluorinated aromatic derivative with a benzoyl group; primarily used in chemical synthesis (PubChem CID: 689096) .
Physicochemical Properties (Table)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


